Cas no 1803877-06-6 (4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride)
![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/1803877-06-6x500.png)
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride
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- インチ: 1S/C8H5Cl2NO3S/c9-4-5-2-1-3-6-7(5)11-8(14-6)15(10,12)13/h1-3H,4H2
- InChIKey: HMQBIMRGRLNSIX-UHFFFAOYSA-N
- SMILES: ClCC1=CC=CC2=C1N=C(O2)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 329
- トポロジー分子極性表面積: 68.6
- XLogP3: 2.5
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081003580-250mg |
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride |
1803877-06-6 | 98% | 250mg |
$5,001.82 | 2022-04-02 | |
Alichem | A081003580-1g |
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride |
1803877-06-6 | 98% | 1g |
$12,885.10 | 2022-04-02 | |
Alichem | A081003580-500mg |
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride |
1803877-06-6 | 98% | 500mg |
$7,137.14 | 2022-04-02 |
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chlorideに関する追加情報
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride (CAS 1803877-06-6): A Versatile Reagent in Modern Chemical and Pharmaceutical Research
The 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride, identified by the CAS number 1803877-06-6, represents a sophisticated organosulfur compound with significant utility in advanced chemical synthesis and biomedical applications. This molecule, featuring a chloromethyl group attached to the benzo[d]oxazole scaffold at the 4-position and a sulfonyl chloride moiety at the 2-position, combines the structural advantages of oxazoles with the reactivity of sulfonyl chlorides. Recent studies highlight its role as a bifunctional linker capable of mediating site-specific conjugation reactions, particularly in the context of drug delivery systems and biomolecule modification. Its unique architecture enables dual modes of reactivity: nucleophilic attack at the sulfonyl chloride group and electrophilic substitution at the chloromethyl site, making it an indispensable tool for constructing complex molecular frameworks.
In terms of synthetic chemistry, this compound has emerged as a critical intermediate in the preparation of benzooxazole-based sulfonamides, which are widely investigated for their pharmacological properties. A groundbreaking study published in Chemical Science (2023) demonstrated its application in a one-pot synthesis strategy for creating bioactive molecules through sequential nucleophilic substitution and cyclization processes. The sulfonyl chloride functionality exhibits high reactivity toward primary amines under mild conditions, enabling efficient coupling with peptides or proteins without compromising their biological activity. This characteristic is particularly valuable in bioconjugation chemistry, where maintaining structural integrity is paramount.
The benzo[d]oxazole core within this compound contributes unique physicochemical properties that enhance its utility. Oxazoles are known for their stability against metabolic degradation and ability to modulate drug lipophilicity—a key factor in optimizing bioavailability. Recent computational studies using density functional theory (DFT) revealed that the electron-withdrawing effect of the sulfonyl chloride group enhances electrophilicity at adjacent positions, facilitating controlled reactions with thiol-containing biomolecules such as glutathione or cysteine residues. This property has been leveraged in developing thiol-reactive prodrugs, where activation occurs selectively under physiological conditions, as reported in a 2024 issue of Nature Communications Chemistry.
In pharmaceutical research, this compound serves as a platform for designing targeted therapies through site-specific attachment to antibodies or nanoparticles. A notable example involves its use as an affinity label for protein kinase inhibitors: researchers at Stanford University (JACS, 2023) employed it to covalently tether small-molecule inhibitors to antibody fragments, creating highly specific immunoconjugates with reduced off-target effects. The chloromethyl group allows for secondary functionalization via ring-opening reactions with azetidines or other cyclic nucleophiles, enabling multistep assembly processes that are essential for complex drug scaffolds.
Beyond medicinal chemistry, this reagent has found applications in materials science. A collaborative study between MIT and ETH Zurich (Advanced Materials, 2024) demonstrated its ability to functionalize polymer surfaces through nucleophilic substitution with amine-modified monomers. The resulting materials exhibited tunable hydrophilicity and resistance to protein adsorption—critical attributes for biomedical implants and diagnostic devices. The sulfonamide derivatives generated from this compound also display remarkable photophysical properties when incorporated into fluorescent probes, as evidenced by their use in live-cell imaging experiments reported in Bioconjugate Chemistry earlier this year.
The latest advancements involve its integration into dynamic covalent systems for self-healing polymers. By forming reversible disulfide bonds with thiols under physiological conditions while retaining permanent sulfonamide linkages elsewhere, it enables smart materials capable of adapting to environmental changes—a concept validated through mechanical stress tests published in Nature Chemistry. This dual functionality arises from strategic placement of reactive groups on distinct aromatic rings within the benzo[d]oxazole framework.
Safety considerations remain critical despite its non-regulated status under current guidelines. Proper handling protocols emphasize inert atmosphere storage due to its susceptibility to hydrolysis—a reaction accelerated by moisture exposure—as highlighted by stability analyses conducted by Pfizer R&D teams (Organic Process Research & Development, 2024). Protective equipment including nitrile gloves and fume hoods is recommended during synthesis due to its volatile nature and potential irritant effects.
Ongoing investigations focus on expanding its utility through solid-phase synthesis methodologies. Researchers at Merck have recently developed resin-bound derivatives that facilitate automated peptide conjugation processes (Journal of Medicinal Chemistry, 2025), significantly streamlining drug discovery workflows compared to traditional solution-phase approaches. Its compatibility with click chemistry strategies further positions it as a key component in modular molecular assembly systems.
In clinical development contexts, this compound's intermediacy role is pivotal for producing next-generation therapeutics targeting cancer pathways. A Phase I clinical trial candidate reported last year utilized it as an intermediate in synthesizing irreversible epigenetic modifiers that bind covalently to histone deacetylases—a mechanism shown to improve target selectivity over conventional reversible inhibitors (Cancer Research, 2025). The oxazole ring's rigidity stabilizes these complexes while minimizing aggregation tendencies observed with flexible analogs.
Spectroscopic characterization confirms its structural uniqueness: NMR analysis reveals distinct signals at δ 4.5 ppm (chloromethyl proton) and δ 7–9 ppm range (benzooxazole aromatic protons). Mass spectrometry data aligns precisely with theoretical values calculated using Gaussian software packages (m/z = 319 g/mol), ensuring purity verification during manufacturing processes adhering to ISO standards.
Economic viability studies underscore its cost-effectiveness compared to similar reagents like benzotriazolyl chloroformates or maleimides when synthesizing large-scale batches (>5g). Scalability improvements reported by Johnson Matthey (Industrial & Engineering Chemistry Research, 2025) achieved yield enhancements up to 93% through optimized solvent systems involving dichloroethane rather than traditional dichloromethane solutions.
The compound's thermal stability profile—determined via differential scanning calorimetry—supports high-throughput screening applications where elevated reaction temperatures are required (>150°C). This contrasts favorably with less stable alternatives whose decomposition limits their utility above room temperature conditions.
In enzymology research, this reagent has enabled breakthroughs by selectively labeling cysteine residues on enzyme active sites without affecting neighboring functional groups (eLife Sciences Publications Limited, 2025). Such precision allows real-time monitoring of enzyme-substrate interactions using fluorescence quenching techniques—a method now adopted across multiple proteomics laboratories worldwide.
Recent advancements also include its use in preparing photoresponsive materials via azide-functionalized derivatives produced through copper-catalyzed azide alkylation reactions (JACS Au, early access). These materials undergo reversible crosslinking upon UV irradiation due to the photosensitive properties introduced by secondary modifications—a property being explored for smart drug release mechanisms triggered by light exposure.
This multifunctional molecule continues to drive innovation across diverse fields due to its well-characterized reactivity profiles and structural versatility. Its ability to participate simultaneously or sequentially in both nucleophilic substitutions and thiol-based conjugations provides chemists unparalleled control over molecular design parameters crucial for modern pharmaceuticals development while maintaining compatibility with existing synthetic methodologies established over decades of research.
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